molecular formula C16H17NO3 B13162723 Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate

Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate

Cat. No.: B13162723
M. Wt: 271.31 g/mol
InChI Key: BBEFTHISPJVNDF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Benzyl N-{3-hydroxybicyclo[2.2.1]hept-5-en-2-yl}carbamate
  • Benzyl N-{3-methylbicyclo[2.2.1]hept-5-en-2-yl}carbamate
  • Benzyl N-{3-aminobicyclo[2.2.1]hept-5-en-2-yl}carbamate

Uniqueness: Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in applications requiring specific covalent modifications .

Biological Activity

Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C16H17NO4C_{16}H_{17}NO_4 with a molecular weight of approximately 287.31 g/mol . The compound features a bicyclic structure that contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or the generation of reactive oxygen species (ROS) .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can disrupt metabolic pathways in target cells. For instance, related compounds have shown urease inhibitory activity, suggesting that this compound might similarly affect urease activity .
  • Antimicrobial Activity : Some derivatives of bicyclic compounds have demonstrated antimicrobial properties, particularly against Helicobacter pylori, indicating potential applications in treating infections .

Cytotoxicity Studies

A series of cytotoxicity assays were performed to evaluate the effects of this compound on human tumor cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20ROS generation
A549 (lung cancer)25Enzyme inhibition

These results suggest that this compound exhibits selective cytotoxicity towards cancer cells, with varying potency across different cell lines.

Case Studies and Research Findings

  • Study on Urease Inhibition : A study reported that structurally related compounds effectively inhibited urease activity, which is crucial for the survival of H. pylori in gastric environments. This suggests that this compound could potentially serve as a lead compound for developing new anti-H. pylori agents .
  • Cytotoxicity in Hepatocytes : Research indicated that similar benzyl carbamates were metabolized by liver microsomes, leading to the formation of cytotoxic metabolites that could affect liver cells adversely . This highlights the importance of understanding metabolic pathways when evaluating the safety and efficacy of such compounds.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-(3-formyl-2-bicyclo[2.2.1]hept-5-enyl)carbamate

InChI

InChI=1S/C16H17NO3/c18-9-14-12-6-7-13(8-12)15(14)17-16(19)20-10-11-4-2-1-3-5-11/h1-7,9,12-15H,8,10H2,(H,17,19)

InChI Key

BBEFTHISPJVNDF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C=O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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